TMI-1 is a synthetically derived small molecule classified as a dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). [] It is being investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease. []
TMI-1 functions as a dual inhibitor of TACE and MMPs, both of which play crucial roles in the inflammatory processes underlying RA. []
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 64768-29-2
CAS No.: 17430-12-5
CAS No.: 10110-86-8